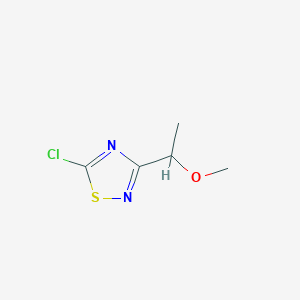
5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole
Vue d'ensemble
Description
5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole is a chemical compound with the CAS Number: 1506875-62-2 . It has a molecular weight of 178.64 and is used in scientific research due to its unique properties, making it suitable for applications in organic synthesis, drug discovery, and materials science.
Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring substituted with a chloro group and a methoxyethyl group . The InChI code for this compound is 1S/C5H7ClN2OS/c1-3(9-2)4-7-5(6)10-8-4/h3H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 178.64 . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Structural Modification
Thiadiazoles, including 5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole, are synthesized through various methods, aiming to explore their broad spectrum of biological activities. Recent research has focused on the synthesis and structural modification of heterocyclic systems containing thiadiazole fragments. These modifications are crucial for discovering new directions in molecular design and obtaining libraries of compounds with potential biological activities (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022).
Pharmacological Activities
The pharmacological significance of thiadiazole derivatives, including potential applications of this compound, has been a subject of interest. These compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects. The presence of the thiadiazole moiety contributes to their high selectivity and low toxicity, comparable to standard drugs. Researchers have conducted structure-activity relationship (SAR) studies to optimize and design molecules with desirable "drug-like" characteristics (Mishra, Singh, Tripathi, & Giri, 2015).
Biological Significance
The biological activity of thiadiazole-based compounds has been extensively studied. These studies include exploring their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The integration of thiadiazole or oxadiazole cores with various heterocycles has led to a synergistic effect in many cases, highlighting their importance as heterocyclic fragments in the construction of new drug-like molecules (Lelyukh, 2019).
Antimicrobial Activity
The antimicrobial properties of 1,3,4-thiadiazole derivatives have been extensively reviewed, demonstrating significant biological activities. These activities include antimicrobial, anti-inflammatory, antitubercular, antidiabetic, antidepressant, and cytotoxic activities. The structure-activity relationship (SAR) of these compounds is crucial for developing new compounds with enhanced efficacy and safety (Alam, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2OS/c1-3(9-2)4-7-5(6)10-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXZKWCAVLUHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NSC(=N1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)
![(1-methoxypropan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469974.png)
![2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469975.png)
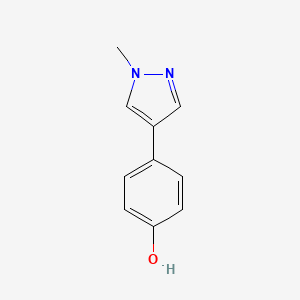

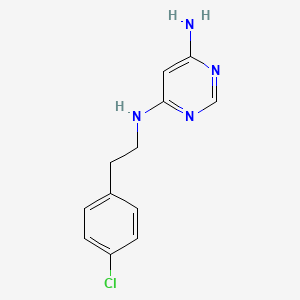
![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
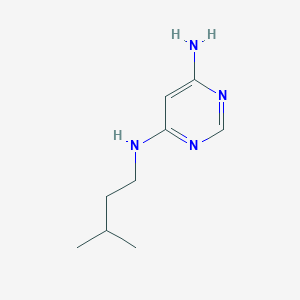

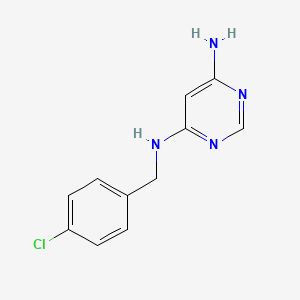
![1-[2-(Methylsulfanyl)benzoyl]piperazine](/img/structure/B1469993.png)
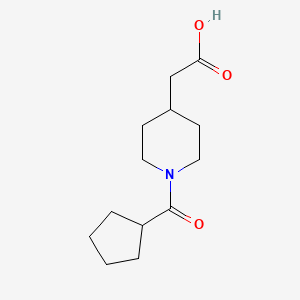
![1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469995.png)
